1-[(3-fluorophenyl)[2-(furan-2-yl)-6-hydroxy-[1,2,4]triazolo[3,2-b][1,3]thiazol-5-yl]methyl]piperidine-4-carboxamide
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Overview
Description
1-[(3-fluorophenyl)[2-(furan-2-yl)-6-hydroxy-[1,2,4]triazolo[3,2-b][1,3]thiazol-5-yl]methyl]piperidine-4-carboxamide is a complex organic compound that features a unique combination of functional groups, including a fluorophenyl group, a furan ring, a hydroxythiazolo[3,2-b][1,2,4]triazole moiety, and a piperidine carboxamide. This compound is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(3-fluorophenyl)[2-(furan-2-yl)-6-hydroxy-[1,2,4]triazolo[3,2-b][1,3]thiazol-5-yl]methyl]piperidine-4-carboxamide typically involves multiple steps, including the formation of the thiazolo[3,2-b][1,2,4]triazole core, the introduction of the fluorophenyl and furan groups, and the final coupling with piperidine-4-carboxamide. Key steps may include:
Formation of Thiazolo[3,2-b][1,2,4]triazole Core: This can be achieved through cyclization reactions involving appropriate precursors under acidic or basic conditions.
Introduction of Fluorophenyl and Furan Groups: These groups can be introduced via nucleophilic substitution or coupling reactions, such as Suzuki-Miyaura coupling, using appropriate boron reagents and palladium catalysts.
Coupling with Piperidine-4-carboxamide: The final step involves coupling the intermediate with piperidine-4-carboxamide using amide bond formation techniques, often employing coupling reagents like HATU or EDC.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, automated synthesis platforms, and green chemistry principles to enhance efficiency and sustainability.
Chemical Reactions Analysis
Types of Reactions
1-[(3-fluorophenyl)[2-(furan-2-yl)-6-hydroxy-[1,2,4]triazolo[3,2-b][1,3]thiazol-5-yl]methyl]piperidine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The furan ring and hydroxy group can be oxidized under appropriate conditions, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: The compound can be reduced at specific sites, such as the nitro group (if present) or the carbonyl group, using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents such as halogens, nitrating agents, and sulfonating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring may yield furan-2-carboxylic acid, while reduction of the carbonyl group may yield the corresponding alcohol.
Scientific Research Applications
1-[(3-fluorophenyl)[2-(furan-2-yl)-6-hydroxy-[1,2,4]triazolo[3,2-b][1,3]thiazol-5-yl]methyl]piperidine-4-carboxamide has a wide range of scientific research applications, including:
Biological Research: It is used as a tool compound to study various biological processes and pathways, including enzyme inhibition, receptor binding, and signal transduction.
Pharmaceutical Development: The compound is explored as a lead compound for the development of new drugs targeting specific diseases and conditions.
Industrial Applications: It may be used in the development of new materials, catalysts, and chemical processes due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 1-[(3-fluorophenyl)[2-(furan-2-yl)-6-hydroxy-[1,2,4]triazolo[3,2-b][1,3]thiazol-5-yl]methyl]piperidine-4-carboxamide involves its interaction with specific molecular targets and pathways. These may include:
Enzyme Inhibition: The compound may inhibit specific enzymes by binding to their active sites, thereby blocking their catalytic activity.
Receptor Binding: It may bind to specific receptors on the cell surface or within the cell, modulating their activity and triggering downstream signaling pathways.
Signal Transduction: The compound may interfere with key signaling pathways involved in cell growth, differentiation, and apoptosis, leading to its potential therapeutic effects.
Comparison with Similar Compounds
1-[(3-fluorophenyl)[2-(furan-2-yl)-6-hydroxy-[1,2,4]triazolo[3,2-b][1,3]thiazol-5-yl]methyl]piperidine-4-carboxamide can be compared with other similar compounds, such as:
Indole Derivatives: These compounds share some structural similarities and exhibit diverse biological activities, including antiviral, anticancer, and anti-inflammatory properties.
Imidazole Derivatives: These compounds are known for their broad range of chemical and biological properties, including antibacterial, antifungal, and anticancer activities.
Triazole Derivatives: These compounds are widely used in medicinal chemistry for their potential therapeutic applications, including antifungal, antiviral, and anticancer activities.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties, making it a valuable compound for scientific research and pharmaceutical development.
Properties
IUPAC Name |
1-[(3-fluorophenyl)-[2-(furan-2-yl)-6-hydroxy-[1,3]thiazolo[3,2-b][1,2,4]triazol-5-yl]methyl]piperidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20FN5O3S/c22-14-4-1-3-13(11-14)16(26-8-6-12(7-9-26)18(23)28)17-20(29)27-21(31-17)24-19(25-27)15-5-2-10-30-15/h1-5,10-12,16,29H,6-9H2,(H2,23,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SMOXYIKKVVGUQY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)N)C(C2=CC(=CC=C2)F)C3=C(N4C(=NC(=N4)C5=CC=CO5)S3)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20FN5O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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